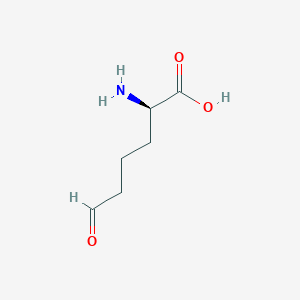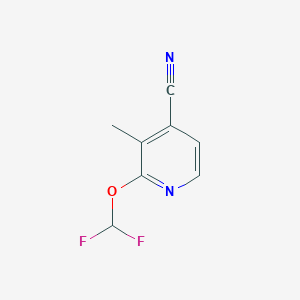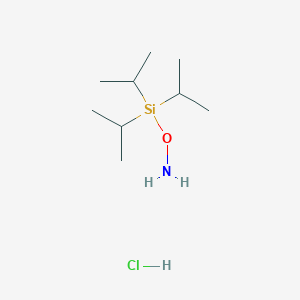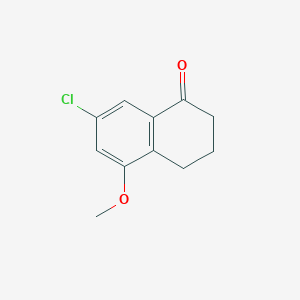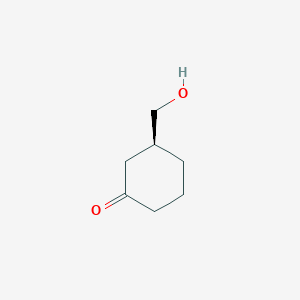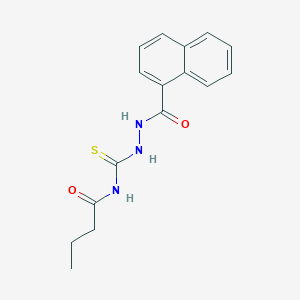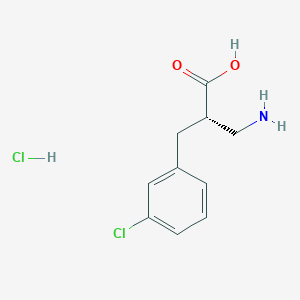
(2-Bromo-6-iodophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-iodophenyl)boronic acid is an organoboron compound that features both bromine and iodine substituents on a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its unique reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential bromination and iodination of phenylboronic acid. The reaction conditions often require the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The halogen substituents can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include phenol derivatives, reduced phenylboronic acids, and substituted phenylboronic acids, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(2-Bromo-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-iodophenyl)boronic acid in chemical reactions involves the formation of reactive intermediates, such as boronate esters, which facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- 2-Bromophenylboronic acid
- 2-Iodophenylboronic acid
- 4-Iodophenylboronic acid
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Comparison: (2-Bromo-6-iodophenyl)boronic acid is unique due to the presence of both bromine and iodine substituents on the phenyl ring, which provides distinct reactivity compared to other boronic acids. This dual halogenation allows for more versatile applications in cross-coupling reactions and other synthetic processes, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C6H5BBrIO2 |
|---|---|
Poids moléculaire |
326.72 g/mol |
Nom IUPAC |
(2-bromo-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H |
Clé InChI |
FCCKEFCEPCEKES-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1I)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


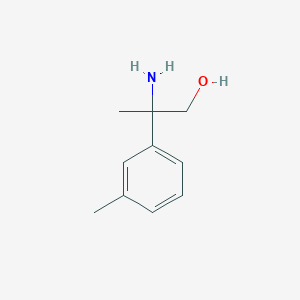
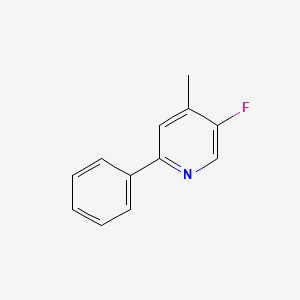
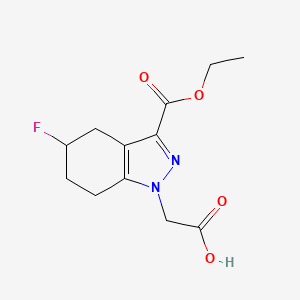
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
